Phenyl Trifluoromethyl Sulfone: A Comprehensive Technical Guide for Advanced Chemical Applications
Phenyl Trifluoromethyl Sulfone: A Comprehensive Technical Guide for Advanced Chemical Applications
This guide provides an in-depth exploration of Phenyl Trifluoromethyl Sulfone, a versatile reagent that has garnered significant attention in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its physicochemical properties, reactivity, and practical applications.
Introduction: The Strategic Importance of the Trifluoromethyl Sulfonyl Group
The introduction of trifluoromethyl (CF₃) groups is a cornerstone strategy in contemporary medicinal chemistry and materials science.[1][2][3] The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding affinity—make it a highly desirable functional moiety.[2][3] Phenyl trifluoromethyl sulfone, also known as trifluoromethyl phenyl sulfone or [(trifluoromethyl)sulfonyl]benzene, has emerged as a key reagent for the efficient installation of this critical group.[1][4] Its stability, coupled with its versatile reactivity, allows for controlled trifluoromethylation under various reaction conditions, rendering it an indispensable tool for synthetic chemists.[1][4]
This guide will delve into the fundamental properties of phenyl trifluoromethyl sulfone, providing a robust foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key physicochemical data for phenyl trifluoromethyl sulfone are summarized below.
General and Physical Properties
Phenyl trifluoromethyl sulfone is typically a colorless to light yellow clear liquid at room temperature.[5][6][7] However, some sources describe it as a liquid, solid, or semi-solid, suggesting its melting point is close to ambient temperatures.[8]
| Property | Value | Source(s) |
| CAS Number | 426-58-4 | [4][5][6][8][9] |
| Molecular Formula | C₇H₅F₃O₂S | [4][5][9][10] |
| Molecular Weight | 210.17 g/mol | [4][5][9] |
| Boiling Point | 203 °C (lit.) | [4][5] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Refractive Index | 1.4620 to 1.4660 | [4][5] |
| Physical Form | Clear liquid; may also be solid or semi-solid | [5][8] |
| Color | Colorless to Almost colorless | [5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of phenyl trifluoromethyl sulfone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the phenyl group.
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group.[10]
-
¹⁹F NMR : The fluorine NMR spectrum is a key identifier, typically showing a singlet for the three equivalent fluorine atoms of the CF₃ group.[10] While specific chemical shift data for the neat compound is not always readily available in public databases, the ¹⁹F NMR chemical shift for trifluoromethyl groups in similar organic molecules is well-documented.[11][12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of phenyl trifluoromethyl sulfone will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) and the C-F bonds of the trifluoromethyl group. The presence of an aromatic ring will also be evident.[10][13]
-
Mass Spectrometry (MS) : Mass spectrometry, particularly GC-MS, can be used to determine the molecular weight and fragmentation pattern, confirming the compound's structure.[10]
Chemical Properties and Reactivity
Phenyl trifluoromethyl sulfone is recognized for its high thermal stability and resistance to many chemical reactions.[4] However, its true utility lies in its capacity to act as a trifluoromethylating agent through various chemical pathways.
Trifluoromethylation Reactions
The primary application of phenyl trifluoromethyl sulfone is in the introduction of the trifluoromethyl group into organic molecules. This can be achieved through several mechanisms:
-
Nucleophilic Trifluoromethylation : Phenyl trifluoromethyl sulfone can serve as a source of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. This allows for the trifluoromethylation of electrophilic substrates.[1]
-
Radical Trifluoromethylation : Recent studies have demonstrated that phenyl trifluoromethyl sulfone can also act as a precursor to the trifluoromethyl radical (•CF₃).[14][15] This has expanded its synthetic utility, enabling trifluoromethylation of substrates via radical pathways, often under visible-light photoredox conditions.[14][15]
Cross-Coupling Reactions
The sulfonyl group can participate in various cross-coupling reactions, allowing for the further functionalization of the aromatic ring. While less common than its use as a trifluoromethylating agent, this reactivity provides additional synthetic avenues.
Synthesis of Phenyl Trifluoromethyl Sulfone
An efficient and scalable synthesis is crucial for the widespread application of any chemical reagent. The synthesis of phenyl trifluoromethyl sulfone can be achieved through several routes, often involving the oxidation of a corresponding sulfide precursor. A general synthetic workflow is outlined below.
Caption: A generalized synthetic pathway for Phenyl Trifluoromethyl Sulfone.
A plausible synthetic approach involves the trifluoromethylation of thiophenol to yield phenyl trifluoromethyl sulfide, which is then oxidized to the final sulfone product. The choice of trifluoromethylating and oxidizing agents can be optimized based on substrate compatibility and desired yield.
Applications in Research and Development
The unique properties of phenyl trifluoromethyl sulfone have made it a valuable tool in several areas of chemical research and development.
Drug Development
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, bioavailability, and binding affinity.[2][3][16] Phenyl trifluoromethyl sulfone serves as a key reagent for introducing this group into complex molecules, aiding in the development of novel therapeutics. Sulfone-containing scaffolds are present in numerous approved drugs, highlighting the importance of this functional group in medicinal chemistry.[17]
Materials Science
In materials science, the trifluoromethyl group is known to impart desirable properties such as thermal and chemical resistance. Phenyl trifluoromethyl sulfone can be used to incorporate this moiety into polymers and other advanced materials, enhancing their durability and performance in demanding applications.
Experimental Protocols
The following section provides generalized, step-by-step methodologies for the synthesis and spectroscopic analysis of phenyl trifluoromethyl sulfone. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.
Synthesis of Phenyl Trifluoromethyl Sulfone (Illustrative Protocol)
This protocol is based on the general principles of sulfide oxidation.
CAUTION: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Dissolution of Sulfide : In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl trifluoromethyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Preparation of Oxidant : In a separate beaker, prepare a solution or slurry of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, typically 2-3 equivalents) in the same solvent.
-
Reaction : Cool the sulfide solution in an ice bath. Slowly add the oxidant solution to the stirred sulfide solution. The rate of addition should be controlled to maintain the reaction temperature below 5-10 °C.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, quench any excess oxidant by adding a reducing agent (e.g., aqueous sodium thiosulfate solution). Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure phenyl trifluoromethyl sulfone.
Caption: Step-by-step workflow for the synthesis of Phenyl Trifluoromethyl Sulfone.
Spectroscopic Analysis Protocol
-
NMR Sample Preparation :
-
Accurately weigh 5-20 mg of phenyl trifluoromethyl sulfone for ¹H NMR analysis (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
IR Sample Preparation (ATR-IR) :
-
Place a small drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum according to the instrument's standard operating procedure.
-
-
GC-MS Analysis :
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume of the solution into the gas chromatograph.
-
The instrument will separate the components of the sample, and the mass spectrometer will provide a mass spectrum for each component, allowing for identification and purity assessment.
-
Safety and Handling
Phenyl trifluoromethyl sulfone is a chemical that requires careful handling to minimize risk.
-
GHS Hazard Statements : Causes skin irritation (H315) and serious eye irritation (H319).[7][8][18] May cause respiratory irritation (H335).[9] Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332) are also noted by some suppliers.[9][10]
-
Precautionary Statements :
-
Storage : Keep in a dark place, under an inert atmosphere, at room temperature.[4][5][8] Store in a dry, cool, and well-ventilated place.[20]
-
First Aid :
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][18]
-
In case of skin contact : Wash with plenty of soap and water.[18]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.[19]
-
If swallowed : Rinse mouth. Do NOT induce vomiting.[19]
-
In all cases of exposure, seek medical advice/attention if symptoms persist or are severe.[7][19]
-
Conclusion
Phenyl trifluoromethyl sulfone is a powerful and versatile reagent with significant applications in modern organic synthesis. Its ability to serve as a reliable source for the trifluoromethyl group, through both nucleophilic and radical pathways, makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, will enable researchers to fully harness the potential of this important chemical entity.
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ResearchGate. (n.d.). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Retrieved from [Link]
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